molecular formula C5H6Cl2O B1175590 (E)-1,4-dichloropent-1-en-3-one CAS No. 15787-80-1

(E)-1,4-dichloropent-1-en-3-one

Cat. No.: B1175590
CAS No.: 15787-80-1
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1,4-dichloropent-1-en-3-one is an organic compound characterized by the presence of two chlorine atoms and a double bond within a five-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,4-dichloropent-1-en-3-one typically involves the chlorination of pent-1-en-3-one. One common method is the addition of chlorine gas to pent-1-en-3-one under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure the selective formation of the (E)-isomer.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the desired product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(E)-1,4-dichloropent-1-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated chlorinated compounds.

    Substitution: Compounds with various functional groups replacing the chlorine atoms.

Scientific Research Applications

(E)-1,4-dichloropent-1-en-3-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and interaction with biological macromolecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (E)-1,4-dichloropent-1-en-3-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction is facilitated by the electrophilic nature of the carbonyl group and the presence of chlorine atoms, which enhance its reactivity.

Comparison with Similar Compounds

Similar Compounds

    1,4-dichlorobut-2-ene: Similar structure but lacks the carbonyl group.

    1,4-dichloropentane: Saturated analog without the double bond.

    1,4-dichlorobut-2-en-1-one: Similar but with a different position of the carbonyl group.

Uniqueness

(E)-1,4-dichloropent-1-en-3-one is unique due to the combination of its double bond, carbonyl group, and chlorine atoms, which confer distinct reactivity and potential for diverse applications. The presence of the (E)-isomer also adds to its specificity in chemical reactions and interactions.

Properties

CAS No.

15787-80-1

Molecular Formula

C5H6Cl2O

Molecular Weight

0

Synonyms

1-Penten-3-one, 1,4-dichloro-

Origin of Product

United States

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